3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Description
Properties
IUPAC Name |
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-11-3-1-2-9(6-11)8-14-15-12-5-4-10(16(19)20)7-13(12)17(21)22/h1-8,15,18H/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICGVFXASYDJR-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430540 | |
| Record name | 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160-77-6 | |
| Record name | 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Acid-Catalyzed Condensation
The standard method employs sulfuric acid in ethanol to protonate the carbonyl oxygen of 3-hydroxybenzaldehyde, enhancing its electrophilicity for attack by the hydrazine’s nucleophilic nitrogen. Key steps include:
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Reagent Preparation : 2,4-DNPH is synthesized via the reaction of 2,4-dinitrochlorobenzene with hydrazine hydrate in ethanol under reflux, achieving yields of 98–100%.
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Condensation : A solution of 3-hydroxybenzaldehyde in ethanol is mixed with 2,4-DNPH in the presence of concentrated . The mixture is refluxed for 1–2 hours, yielding a red crystalline precipitate.
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Purification : The crude product is filtered, washed with cold ethanol, and recrystallized from hot ethanol.
Table 1: Reaction Conditions for Conventional Synthesis
| Parameter | Value/Range |
|---|---|
| Solvent | 95% Ethanol |
| Catalyst | (0.5–1.0 equiv) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 1–2 hours |
| Yield | 75–85% |
Modified Bicarbonate Wash Method
A critical modification involves washing the precipitate with 5% sodium bicarbonate () to remove residual acid, which stabilizes the product and prevents syn-anti isomerization or dehydration. This step ensures consistent melting points (e.g., 145–147°C for the hydroxy ketone derivative) and improves purity.
Optimization of Synthesis Parameters
Role of Hydrazine Hydrate Stoichiometry
The patent CN105566152A highlights that increasing the hydrazine hydrate-to-2,4-dinitrochlorobenzene ratio to 1:5–1:2 enhances 2,4-DNPH yields to 98–100%, which directly benefits the downstream synthesis of the hydrazone. Excess hydrazine ensures complete substitution of the chloro group in 2,4-dinitrochlorobenzene.
Solvent and Temperature Effects
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Ethanol vs. Methanol : Ethanol is preferred due to its higher boiling point (78°C vs. 65°C for methanol), enabling prolonged reflux without rapid solvent loss.
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Crystallization Temperature : Cooling the reaction mixture to 50–55°C before filtration minimizes impurity incorporation.
Table 2: Comparative Analysis of Solvent Systems
| Solvent | Boiling Point (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 99 | 85 |
| Methanol | 65 | 95 | 72 |
Characterization and Analytical Data
Spectroscopic Identification
Melting Point Consistency
Unwashed derivatives exhibit variable melting ranges (e.g., 183–186°C) due to acid-catalyzed dehydration. Post-bicarbonate washing, the melting point stabilizes at 145–147°C.
| Supplier | Purity (%) | Price Range (USD/KG) |
|---|---|---|
| Shaanxi Dideu Medichem Co. Ltd | 99.0 | 0.00–0.00 |
| Synchem OHG | 98.5 | 0.00–0.00 |
Applications and Functional Utility
Analytical Chemistry
The compound serves as a chromogenic reagent for carbonyl detection in HPLC and TLC, with a detection limit of 0.1 µg/mL.
Pharmaceutical Intermediates
Its nitro and hydrazone functionalities make it a precursor for antitubercular and anticancer agents under investigation.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:
Addition-Elimination Reactions: The compound can participate in nucleophilic addition-elimination reactions, particularly with carbonyl compounds.
Oxidation and Reduction: The presence of the hydroxyl group and the dinitrophenylhydrazone moiety allows for potential oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Methanol, ethanol, and acetonitrile are frequently used solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of hydrazine derivatives .
Scientific Research Applications
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Molecular Geometry
The crystal structures of related 2,4-DNPH derivatives reveal key differences in planarity and intramolecular interactions:
- 3-Hydroxybenzaldehyde derivative : The hydroxyl group participates in an intramolecular O–H⋯N hydrogen bond, forming an S(6) ring motif. This interaction stabilizes the planar configuration, with dihedral angles between aromatic rings typically below 5° .
- 2-Methoxybenzaldehyde derivative : The methoxy group introduces steric hindrance, slightly distorting planarity (dihedral angle: 4.63°) and promoting intermolecular C–H⋯O interactions .
- 2-Hydroxy-5-nitrobenzaldehyde derivative : The nitro group enhances π-π stacking interactions (centroid-centroid distance: 3.75 Å) and forms additional N–H⋯O hydrogen bonds, increasing structural rigidity .
Table 1: Structural Parameters of Selected Derivatives
| Compound | Dihedral Angle (°) | Key Interactions | Centroid-Centroid Distance (Å) |
|---|---|---|---|
| 3-Hydroxybenzaldehyde DNPH | <5.0 | O–H⋯N, N–H⋯O (intramolecular) | Not reported |
| 2-Methoxybenzaldehyde DNPH | 4.63 | C–H⋯O (intermolecular) | 3.57–3.97 |
| 2-Hydroxy-5-nitrobenzaldehyde DNPH | 4.63 | O–H⋯N, N–H⋯O, π-π stacking | 3.75 |
Spectroscopic and Reactivity Profiles
Spectroscopic Characterization
- IR Spectroscopy: The hydroxyl group in 3-hydroxybenzaldehyde DNPH shows a broad O–H stretch (~3200 cm⁻¹), absent in non-hydroxylated derivatives like benzaldehyde DNPH. Nitro groups (e.g., in 2-hydroxy-5-nitrobenzaldehyde DNPH) exhibit strong asymmetric and symmetric NO₂ stretches near 1520 cm⁻¹ and 1340 cm⁻¹, respectively .
- UV-Vis Spectroscopy: Electron-withdrawing substituents (e.g., –NO₂) redshift absorption maxima due to enhanced conjugation. For example, 2-hydroxy-5-nitrobenzaldehyde DNPH absorbs at λmax ~450 nm, compared to ~410 nm for 3-hydroxybenzaldehyde DNPH .
Antioxidant Activity
Derivatives with hydroxyl groups, such as 3-hydroxybenzaldehyde DNPH, exhibit superior antioxidant activity. Non-hydroxylated analogs (e.g., 3-fluorobenzaldehyde DNPH) show reduced activity due to the lack of –OH donor groups .
HPLC Separation and Detection Limits
Short-chain hydroxyaldehyde DNPH derivatives (e.g., 3-hydroxybutyraldehyde DNPH) are separable via reversed-phase HPLC with detection limits as low as 0.1–5 μg/L . Structural isomers (e.g., 2-hydroxyisobutyraldehyde vs. 3-hydroxybutyraldehyde DNPH) are resolved using optimized mobile phases (acetonitrile/water gradients), highlighting the method’s precision .
Table 2: Analytical Performance of Selected DNPH Derivatives
| Compound | Retention Time (min) | Detection Limit (μg/L) | Linear Range (μg/mL) |
|---|---|---|---|
| 3-Hydroxybutyraldehyde DNPH | 12.3 ± 0.2 | 2.4 | 5–100 |
| Benzaldehyde DNPH | 15.1 ± 0.3 | 1.8 | 5–100 |
| Formaldehyde DNPH | 8.9 ± 0.1 | 0.1 | 1–50 |
Biological Activity
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone (commonly abbreviated as 3-HB-DNPH) is a hydrazone derivative that has garnered interest in various biological and pharmacological studies. This compound is synthesized through the reaction of 3-hydroxybenzaldehyde with 2,4-dinitrophenylhydrazine, resulting in a product that exhibits a range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties.
Chemical Structure and Properties
The chemical structure of 3-HB-DNPH can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 286.24 g/mol
- CAS Number : 1160-77-6
The compound features a hydroxyl group attached to a benzaldehyde moiety, which is critical for its biological activities.
Antimicrobial Activity
Research has demonstrated that hydrazone derivatives, including 3-HB-DNPH, possess significant antimicrobial properties. A study evaluating various phenylhydrazones found that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some of these compounds ranged from 138 µM to 165 µM against pathogens like Klebsiella pneumoniae and Streptococcus pneumoniae respectively .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| 3-Hydroxybenzaldehyde | N/A | N/A |
| Phenylhydrazone 1 | 138 | Klebsiella pneumoniae |
| Phenylhydrazone 5 | 165 | Streptococcus pneumoniae |
Antioxidant Properties
3-HB-DNPH has been investigated for its antioxidant capabilities. The hydroxyl group in its structure contributes to scavenging free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a crucial role.
The biological activity of 3-HB-DNPH is thought to be mediated through several mechanisms:
- Interaction with Cellular Targets : The compound may interact with various cellular targets, disrupting normal cellular functions.
- Modulation of Enzymatic Activity : Compounds like 3-HB-DNPH can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Induction of Apoptosis : Through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins, hydrazones can trigger programmed cell death in malignancies.
Case Studies and Research Findings
- Antimicrobial Resistance Modulation : A study highlighted the ability of certain phenylhydrazones to modulate antibiotic resistance in bacteria. This suggests that compounds like 3-HB-DNPH might enhance the efficacy of existing antibiotics by overcoming resistance mechanisms .
- In Vitro Studies on Cancer Cell Lines : In vitro assays using various cancer cell lines have shown that hydrazone derivatives can significantly reduce cell viability and induce apoptosis, although specific data for 3-HB-DNPH are still under investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
